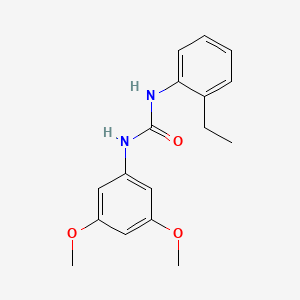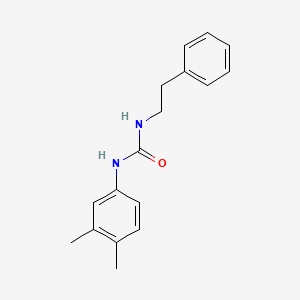![molecular formula C15H17N5O B5291134 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has been recently studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes in cells, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide can have various biochemical and physiological effects. It has been shown to affect the activity of certain enzymes and proteins in cells, which can lead to changes in cellular function. Additionally, it has been shown to have potential as a tool for studying the effects of certain drugs on cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its unique properties. It has been shown to have potential as a tool for studying various biological processes, and its use can lead to new discoveries in the field of biochemistry and pharmacology.
However, there are also limitations to using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide in lab experiments. Its synthesis requires expertise in organic chemistry, which can limit its availability to researchers. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
There are many potential future directions for research involving N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound, which could lead to new discoveries in the field of biochemistry and pharmacology.
2. Study of the effects of this compound on various biological processes, including cell signaling and gene expression.
3. Investigation into the potential use of this compound as a tool for studying the effects of certain drugs on cells and tissues.
4. Development of new synthetic methods for the production of this compound, which could make it more widely available to researchers.
5. Study of the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders.
Conclusion:
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has shown promising results in various scientific research studies. Its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology, and there are many potential future directions for research involving this compound. Further investigation into the mechanism of action of this compound and its potential use in the treatment of various diseases could lead to new discoveries in the field of medicine.
合成方法
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are pyrazolo[1,5-a]pyridine and 1H-pyrazole, which are reacted with butanoyl chloride to form the final product.
科学研究应用
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide has been used in various scientific research studies due to its unique properties. It has been shown to have potential as a tool for studying the mechanisms of various biological processes, including cell signaling and gene expression.
属性
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-2-13(19-9-5-7-17-19)15(21)16-10-12-11-18-20-8-4-3-6-14(12)20/h3-9,11,13H,2,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDGNKOVXATEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C2C=CC=CN2N=C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)
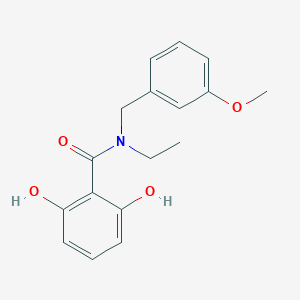
![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
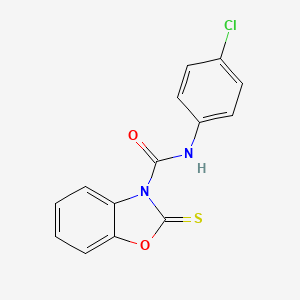
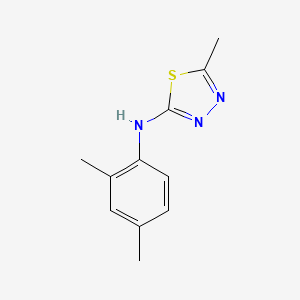
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

